3'-Amino-biphenyl-2-carbonitrile

Vue d'ensemble

Description

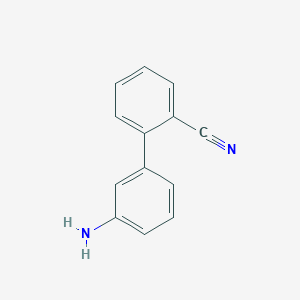

3’-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of biphenyl, where an amino group is attached to the third carbon of one phenyl ring, and a nitrile group is attached to the second carbon of the other phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-biphenyl-2-carbonitrile typically involves the reaction of 3’-aminoacetophenone with benzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3’-aminoacetophenone attacks the carbon of the nitrile group in benzyl cyanide, forming the desired product .

Industrial Production Methods: Industrial production of 3’-Amino-biphenyl-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include strong bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed:

Oxidation: Nitro-biphenyl derivatives.

Reduction: Amino-biphenyl derivatives.

Substitution: Halogenated biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3'-Amino-biphenyl-2-carbonitrile consists of an amino group attached to one phenyl ring and a nitrile group on another, which imparts distinct chemical properties. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

- Synthesis Intermediate : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo reactions such as Suzuki-Miyaura cross-coupling allows for the formation of diverse biphenyl derivatives, which are essential in organic chemistry .

- Reactivity : The compound can participate in nucleophilic substitution and electrophilic aromatic substitution reactions, enabling the introduction of various functional groups into its structure .

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Its interactions with biological targets suggest potential therapeutic applications .

- Cytotoxicity Testing : Studies have shown that derivatives of this compound can inhibit cell viability in various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

Medicine

- Drug Development : The compound is being explored as a precursor for pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents .

- Therapeutic Potential : Compounds related to this compound have been associated with various pharmacological activities, including anti-inflammatory and anti-tumor effects .

Industry

- Material Production : In industrial applications, this compound is utilized in the production of advanced materials such as polymers and dyes. Its unique chemical properties make it suitable for creating high-performance materials .

Case Studies

- Cytotoxicity Testing : A study assessing the cytotoxic effects of biphenyl derivatives found that compounds similar to this compound demonstrated promising results against multiple cancer cell lines, indicating their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the biphenyl structure can significantly impact biological activity. For instance, introducing different substituents on the biphenyl ring can enhance potency against specific cancer types .

- Comparative Analysis with Chemotherapeutics : A comparative analysis revealed that certain derivatives of this compound exhibited superior activity against resistant cancer cell lines compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a novel treatment option .

Mécanisme D'action

The mechanism of action of 3’-Amino-biphenyl-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but contains a thiophene ring instead of a phenyl ring.

4-(3-Aminophenyl)benzonitrile: Similar structure but with different positions of the amino and nitrile groups

Uniqueness: 3’-Amino-biphenyl-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

3'-Amino-biphenyl-2-carbonitrile (C13H10N2) is an organic compound characterized by an amino group attached to the third carbon of one phenyl ring and a nitrile group on the second carbon of another phenyl ring. This unique structure endows it with significant biological activity, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, particularly enzymes and receptors. The compound's amino group can form hydrogen bonds, enhancing its binding affinity, while the nitrile group participates in nucleophilic addition reactions. This dual functionality allows it to modulate biochemical pathways effectively.

Key Targets

- Cytochrome P450 Enzymes : Interacts with cytochrome P450 enzymes, crucial for drug metabolism and the detoxification process.

- Kinases and Phosphatases : Influences cell signaling pathways by modulating key signaling molecules, potentially affecting cellular proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Antimicrobial Activity : Shows promise as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cytotoxicity Assays : In vitro studies using various mammalian cell lines demonstrated that this compound exhibits cytotoxic effects, particularly at higher concentrations. The MTT assay indicated dose-dependent toxicity, with IC50 values varying among different cell lines.

- Mechanistic Studies : Research has shown that the compound can induce apoptosis in cancer cells via activation of caspase pathways, highlighting its potential as an anticancer agent.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of this compound. Results indicated that at low doses, the compound exhibited minimal toxicity while effectively modulating specific biochemical pathways related to cancer progression.

Comparative Analysis

The biological activities of this compound can be compared to similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-biphenyl | Lacks nitrile group | Less versatile in biological applications |

| 4-(3-Aminophenyl)benzonitrile | Different substitution pattern | Potentially different reactivity |

| 2-Amino-biphenyl-3-carbonitrile | Isomer with distinct properties | Varies in biological effects |

Propriétés

IUPAC Name |

2-(3-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLSLOHVMYBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362662 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342613-84-7 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.